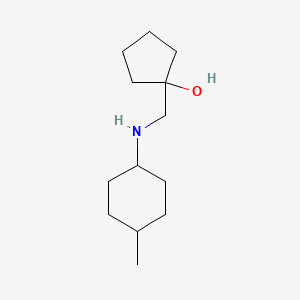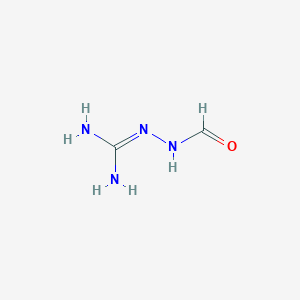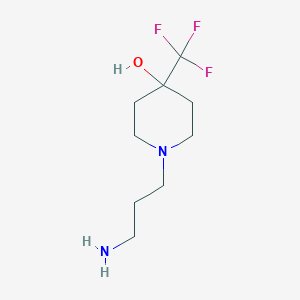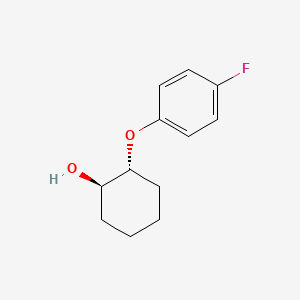
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexanol core substituted with a fluorophenoxy group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-fluorophenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 4-fluorophenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenoxy group can enhance binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rel-(1R,2R)-2-(4-chlorophenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(4-bromophenoxy)cyclohexan-1-ol
- Rel-(1R,2R)-2-(4-methylphenoxy)cyclohexan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-fluorophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
BKPDPCFIEYIZPH-VXGBXAGGSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)F |
Kanonische SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


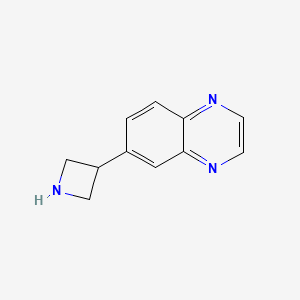
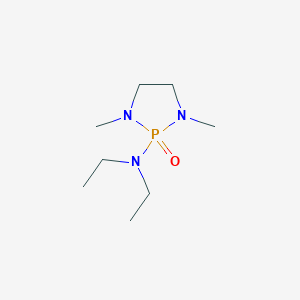
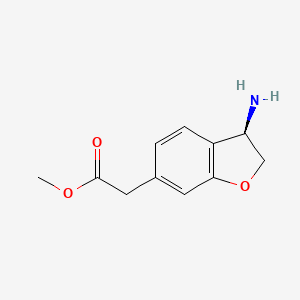

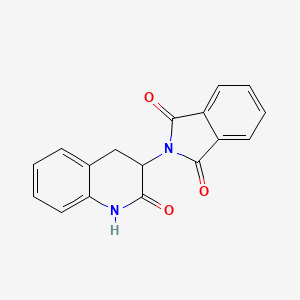


![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
